Iron(III) p-toluenesulfonate

概要

説明

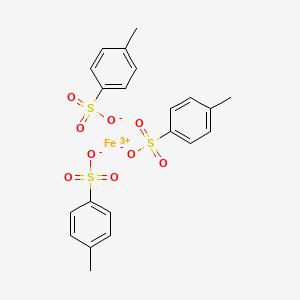

Iron(III) p-toluenesulfonate, also known as iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula Fe(CH₃C₆H₄SO₃)₃·6H₂O. It is commonly used as an oxidizing agent and catalyst in various chemical reactions. This compound is typically found in its hexahydrate form, appearing as a red or orange solid.

準備方法

Synthetic Routes and Reaction Conditions

Iron(III) p-toluenesulfonate can be synthesized through the reaction of iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

FeCl3+3CH3C6H4SO3H→Fe(CH3C6H4SO3)3+3HCl

The product is then isolated and purified through filtration and recrystallization processes.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product.

化学反応の分析

Acetylation and Acylation Reactions

Fe(OTs)₃ efficiently catalyzes acetylations of alcohols, phenols, and aldehydes:

Notably, tertiary alcohols show limited reactivity (<50% yield), attributed to steric hindrance .

Multicomponent Reactions

Fe(OTs)₃ catalyzes the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones/thiones:

Oxidative Polymerization of EDOT

Fe(OTs)₃ serves as an oxidant in synthesizing poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms:

Oxygen Reduction Reaction (ORR)

Fe(OTs)₃-derived catalysts exhibit promising ORR activity in fuel cells:

| Catalyst Composition | Onset Potential (V vs. RHE) | Electron Transfer Number (n) |

|---|---|---|

| Fe-N-S/Carbon | 0.91 | 3.8–3.9 |

| Pt/C (reference) | 0.95 | 4.0 |

Key Advantages :

Pollutant Degradation

Fe(OTs)₃ activates peroxymonosulfate (PMS) for degrading organic pollutants:

-

Mechanism : Fe³⁺ → Fe²⁺ cycling generates sulfate radicals (SO₄- ⁻) .

-

Efficiency : >90% degradation of bisphenol A within 30 min .

Analytical Detection

Used in colorimetric assays for detecting:

科学的研究の応用

Catalysis in Organic Synthesis

Overview:

Iron(III) p-toluenesulfonate is recognized as a highly efficient Lewis acid catalyst in organic reactions. Its ability to enhance reaction rates and selectivity is particularly valuable in the pharmaceutical industry.

Key Reactions:

- Acetylation of Alcohols and Phenols: The compound effectively catalyzes the acetylation of primary and secondary alcohols, phenols, and aldehydes, demonstrating high efficiency with low catalyst loadings (2.0 mol%) .

- Synthesis of Polyhydroquinolines: It has been utilized in a one-pot synthesis method for polyhydroquinolines via the Hantzsch reaction, although results varied compared to other catalysts like bismuth(III) bromide .

Case Study:

A study highlighted its role in the acetylation of various substrates, yielding good to excellent product yields with minimal environmental impact due to its non-toxic nature .

Environmental Remediation

Overview:

this compound is employed in wastewater treatment processes, aiding in the removal of pollutants. This application is crucial for industries aiming to minimize their environmental footprint.

Mechanism:

The compound acts by facilitating chemical reactions that break down harmful substances into less toxic forms, thus enhancing water quality .

Analytical Chemistry

Overview:

In analytical applications, this compound serves as a reagent for detecting and quantifying specific substances. This is particularly useful in quality control across various sectors, including food and beverage industries.

Applications:

- Used in methods that require precise measurements of compounds due to its sensitivity and effectiveness as an oxidizing agent .

Material Science

Overview:

The compound plays a significant role in material science, particularly in the development of conductive polymers and advanced materials.

Applications:

- Conductive Polymers: this compound is used as a dopant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). It aids in forming conductive porous composites that can be utilized in electronic devices .

- Magnetic Nanoparticles: The compound is also involved in synthesizing magnetic nanoparticles for drug delivery systems and imaging technologies .

Synthesis of Conductive Materials

Case Study:

Research has shown that using this compound during the polymerization of EDOT leads to the formation of conductive materials with desirable properties for electronic applications . The study utilized various characterization techniques such as scanning electron microscopy (SEM) to analyze the structural integrity and conductivity of the resultant materials.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Acetylation reactions, polyhydroquinoline synthesis | High efficiency, low catalyst loading |

| Environmental Remediation | Wastewater treatment | Reduction of pollutants |

| Analytical Chemistry | Detection and quantification of substances | High sensitivity |

| Material Science | Development of conductive polymers, magnetic nanoparticles | Enhanced electrical properties |

作用機序

The mechanism of action of iron(III) p-toluenesulfonate involves its ability to act as an oxidizing agent and a catalyst. As an oxidizing agent, it facilitates the transfer of electrons from the substrate to the iron center, resulting in the formation of oxidized products. As a catalyst, it provides an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.

類似化合物との比較

Iron(III) p-toluenesulfonate can be compared with other similar compounds, such as:

Iron(III) chloride: Both compounds are used as oxidizing agents and catalysts, but this compound is often preferred for its higher solubility in organic solvents.

Iron(III) trifluoromethanesulfonate: This compound is also used as an oxidizing agent and catalyst, but it is more expensive and less commonly used than this compound.

Iron(III) perchlorate: Similar to this compound, it is used as an oxidizing agent, but it is more reactive and requires more stringent handling conditions.

This compound is unique in its combination of high solubility, stability, and effectiveness as an oxidizing agent and catalyst, making it a valuable compound in various scientific and industrial applications.

生物活性

Iron(III) p-toluenesulfonate (Fe(OTs)₃) is a versatile compound with significant biological activity and applications in various fields, including organic synthesis, electrochemistry, and materials science. This article provides an in-depth exploration of its biological activity, synthesizing findings from diverse research studies.

This compound is synthesized through the reaction of iron(III) chloride with sodium p-toluenesulfinate. The resulting compound is a black solid that is soluble in water and exhibits reactivity with air and light, making it suitable for various catalytic processes .

Biological Activity

1. Catalytic Applications in Organic Synthesis

This compound has been identified as an efficient catalyst for several organic reactions, including:

- Acetylation of Alcohols and Phenols : It facilitates the acetylation of primary and secondary alcohols, phenols, and aldehydes, demonstrating a high degree of efficiency with low catalyst loading (2.0-5.0 mol%) under mild conditions .

- Biginelli Reaction : It serves as a catalyst for the Biginelli reaction, which synthesizes dihydropyrimidinones known for their biological activities, such as antimicrobial properties .

- Allylation Reactions : The compound has been utilized in the allylation of acetals and aldehydes, showcasing its utility in forming complex organic molecules with potential pharmaceutical applications .

2. Conductive Polymers

Research indicates that this compound plays a crucial role in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). It acts as an oxidant during vapor phase polymerization, enhancing the electrical conductivity of the resulting materials . These conductive polymers have applications in flexible electronics and sensors.

Case Study 1: Conductive Composites

A study evaluated the effect of this compound on the preparation of conductive porous composites using biomass waste-based starch templates. The interaction between iron ions and starch was confirmed through infrared spectroscopy, indicating successful incorporation of iron into the polymer matrix . The resulting composites exhibited enhanced conductivity and potential for use in electronic applications.

Case Study 2: Polymerization Processes

In another investigation, this compound was used to hydrolyze microcrystalline cellulose and facilitate the in situ polymerization of thiophene derivatives. This process highlighted the compound's role as an effective catalyst in creating bio-based materials with desirable electronic properties .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

iron(3+);4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCOOOLDFPFPN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072847 | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77214-82-5 | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。